Potassium sodium tartrate tetrahydrate
Overview
Description
Scientific Research Applications
Potassium sodium tartrate has a wide range of applications in scientific research:
- Chemistry:
- Biology:
- Medicine:
- Industry:
Mechanism of Action
Target of Action
Sodium potassium tartrate tetrahydrate, also known as Rochelle salt, is a double salt of tartaric acid . It primarily targets biochemical processes where it acts as an emulsifier and pH control agent . It is also used in protein crystallography as a common precipitant .
Mode of Action
Sodium potassium tartrate tetrahydrate interacts with its targets through various mechanisms. In the food industry, it acts as an emulsifier, helping to mix fats and water that would otherwise separate . It also controls the pH of food products, maintaining their acidity within a desirable range . In protein crystallography, it precipitates proteins, aiding in their structural analysis .
Biochemical Pathways
Sodium potassium tartrate tetrahydrate is involved in several biochemical pathways. It is a key component of Fehling’s solution, a reagent used to detect reducing sugars . It is also used in organic synthesis to break up emulsions, particularly in reactions involving an aluminium-based hydride reagent .
Pharmacokinetics
It is generally recognized as safe (gras) as a direct human food ingredient .
Result of Action
The action of Sodium potassium tartrate tetrahydrate results in several molecular and cellular effects. Its emulsifying property helps maintain the consistency of food products . Its role as a pH control agent helps preserve food by preventing undesirable changes in acidity . In protein crystallography, it facilitates the formation of protein crystals, enabling their structural analysis .
Action Environment
The action of Sodium potassium tartrate tetrahydrate can be influenced by environmental factors. For instance, it is deliquescent, meaning it can absorb moisture from the air and dissolve in it . This property can affect its stability and efficacy, particularly in damp conditions . It is also worth noting that its solubility in water is temperature-dependent, with greater solubility at higher temperatures .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium sodium tartrate involves the reaction between potassium bitartrate (cream of tartar) and sodium carbonate . Here is a detailed procedure:
- Conversion of Sodium Bicarbonate to Sodium Carbonate:
- Add 500 g of sodium bicarbonate to a pyrex container.
- Heat in an oven at 65°C for one hour, then increase the temperature to 120°C for another hour.
- Repeat the process at 175°C and 230°C.
- Allow the container to cool to room temperature and transfer the sodium carbonate to a sealed container.
- Reaction with Potassium Bitartrate:
- Suspend 200 g of potassium bitartrate in 250 mL of water in a 500 mL beaker.
- Heat the beaker in a saucepan with simmering water.
- Add 2.5 mL of sodium carbonate solution gradually until no more bubbles form.
- Filter the solution using filter paper and evaporate to concentrate to 400 mL.
- Allow the filtrate to cool and store in a cool place to form crystals .
Industrial Production Methods: In industrial settings, the production of potassium sodium tartrate follows similar principles but on a larger scale with more controlled conditions to ensure purity and yield. The process involves the use of large reactors and precise temperature control to facilitate the reaction between potassium bitartrate and sodium carbonate .
Chemical Reactions Analysis
Potassium sodium tartrate undergoes various chemical reactions, including:
- Oxidation and Reduction:
- Substitution Reactions:
- Complex Formation:
Comparison with Similar Compounds
Potassium sodium tartrate is unique due to its piezoelectric properties and its ability to form complexes with transition metals. Similar compounds include:
- Acid Potassium Tartrate:
- Used in baking and as a stabilizing agent.
- Aluminum Tartrate:
- Used in tanning and dyeing processes.
- Ammonium Tartrate:
- Used in analytical chemistry.
- Calcium Tartrate:
Potassium sodium tartrate stands out due to its versatility and wide range of applications in various fields.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Sodium potassium tartrate tetrahydrate can be achieved through the reaction of potassium hydrogen tartrate with sodium carbonate in the presence of water and heat.", "Starting Materials": [ "Potassium hydrogen tartrate", "Sodium carbonate", "Water" ], "Reaction": [ "Step 1: Dissolve 50 g of potassium hydrogen tartrate in 200 ml of water.", "Step 2: Add 20 g of sodium carbonate to the solution and stir until completely dissolved.", "Step 3: Heat the solution to 70-80°C and maintain at this temperature for 30 minutes.", "Step 4: Filter the solution to remove any insoluble impurities.", "Step 5: Allow the solution to cool to room temperature and then refrigerate for several hours.", "Step 6: Filter the crystals that form and wash with cold water.", "Step 7: Dry the crystals at 100°C for 2 hours to obtain Sodium potassium tartrate tetrahydrate." ] } | |
CAS No. |
6381-59-5 |
Molecular Formula |
C4H8KNaO7 |
Molecular Weight |
230.19 g/mol |
IUPAC Name |
potassium;sodium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.K.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;1H2/t1-,2-;;;/m1.../s1 |
InChI Key |
KHXDOHUGQJOHCD-QXMMYYGRSA-N |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.[Na].[K] |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Na+].[K+] |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.O.[Na].[K] |
boiling_point |
200 °C |
Color/Form |
COLORLESS CRYSTALS CRYSTALS ARE OFTEN COATED WITH WHITE POWDER |
density |
Density: 1.77 (Air=1) |
melting_point |
70-80 °C 90-100 °C |
physical_description |
Translucent or white solid; Effloresces slightly in warm air; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] |
solubility |
1 gram is soluble in 1 ml of water, insoluble in ethanol VERY SOLUBLE IN HOT WATER Insol in alcohol SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C |
Synonyms |
(2R,3R)-2,3-Dihydroxybutanedioic Acid Monopotassium Monosodium Salt Tetrahydrate; 2,3-Dihydroxy-[R-(R*,R*)]butanedioic Acid Monopotassium Monosodium Salt Tetrahydrate; L-(+)-Tartaric Acid Monopotassium Monosodium Salt, Tetrahydrate; Monopotassium Mon |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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